molecular formula C15H21NO2 B14000492 7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine CAS No. 50637-46-2

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine

Cat. No.: B14000492
CAS No.: 50637-46-2
M. Wt: 247.33 g/mol
InChI Key: MHQOPNNKHDJZFL-UHFFFAOYSA-N
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Description

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chromen ring, which is a fused ring system containing both benzene and pyran rings. The methoxy group at the 7th position and the pentamethyl substitution pattern contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The initial step involves the cyclization of a suitable precursor to form the chromen ring system. This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced at the 7th position using a methylation reaction, often employing methyl iodide and a strong base like sodium hydride.

    Pentamethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The chromen ring system may also contribute to its overall biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N,N,2,2,8-pentamethylchromen-6-ol: Similar structure but with a hydroxyl group instead of an amine group.

    7-methoxy-N,N,2,2,8-pentamethylchromen-6-carboxylic acid: Contains a carboxylic acid group at the 6th position.

    7-methoxy-N,N,2,2,8-pentamethylchromen-6-aldehyde: Features an aldehyde group at the 6th position.

Uniqueness

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

50637-46-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

7-methoxy-N,N,2,2,8-pentamethylchromen-6-amine

InChI

InChI=1S/C15H21NO2/c1-10-13-11(7-8-15(2,3)18-13)9-12(16(4)5)14(10)17-6/h7-9H,1-6H3

InChI Key

MHQOPNNKHDJZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1OC)N(C)C)C=CC(O2)(C)C

Origin of Product

United States

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